2-epi-Ivermectin B1a

Catalog No.
S531049
CAS No.
70288-86-7
M.F
C48H74O14
M. Wt
875.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-epi-Ivermectin B1a

CAS Number

70288-86-7

Product Name

2-epi-Ivermectin B1a

IUPAC Name

(1S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C48H74O14

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

AZSNMRSAGSSBNP-TYECJXEWSA-N

SMILES

Array

solubility

Insoluble

Synonyms

MK-933; Ivermectin; Ivomec; L 64047;1 Mectizan; MK 933; MK-0933; Noromectin; Pandex.

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

The exact mass of the compound Ivermectin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

2-epi-Ivermectin B1a (CAS 70288-86-7) is the C-2 epimer of Ivermectin B1a, a macrocyclic lactone antiparasitic agent. In industrial and pharmaceutical contexts, this compound is not procured for therapeutic use, but rather as a critical, high-purity analytical reference standard. It is formed primarily through base-catalyzed isomerization of the parent active pharmaceutical ingredient (API) [1]. Consequently, its primary procurement value lies in impurity profiling, forced degradation studies, and the validation of stability-indicating chromatographic methods required for regulatory compliance [2].

Substituting 2-epi-Ivermectin B1a with standard Ivermectin B1a or uncharacterized crude degradation mixtures fundamentally compromises analytical quality control. The epimer exhibits distinct chromatographic retention behavior that must be precisely mapped to prevent co-elution with the parent API peak during HPLC analysis [1]. Furthermore, because epimerization drastically reduces the molecule's biological efficacy, regulatory bodies mandate the exact quantification of this specific isomer to release API batches [2]. Relying on theoretical relative response factors or crude mixtures instead of a purified 2-epi-Ivermectin B1a standard leads to out-of-specification (OOS) errors and failed method validations in stability testing [3].

Chromatographic Resolution for Stability-Indicating Assays

In reversed-phase high-performance liquid chromatography (HPLC), 2-epi-Ivermectin B1a demonstrates a distinct retention profile compared to the parent API, making high-purity standards essential for method resolution. Under standard reverse-phase conditions, the epimer elutes later than the main Ivermectin B1a peak, exhibiting a relative retention time (RRT) of 1.13 [1].

Evidence DimensionHPLC Relative Retention Time (RRT)
Target Compound Data2-epi-Ivermectin B1a RRT = 1.13 (approx. 25.1 min)
Comparator Or BaselineIvermectin B1a RRT = 1.00 (approx. 22.1 min)
Quantified Difference+0.13 RRT shift (+3.0 min absolute retention difference)
ConditionsReversed-phase HPLC (polar reversed-phase partitioning)

Ensures analytical laboratories can validate baseline separation between the API and its degradation product, preventing false purity reporting.

Quantification of Efficacy Loss Due to Epimerization

The base-catalyzed epimerization at the C-2 position fundamentally destroys the antiparasitic activity of the molecule. Bioassays against Tetranychus urticae demonstrate that 2-epi-Ivermectin B1a requires a significantly higher concentration to achieve 90% lethality compared to the parent active compound [1].

Evidence DimensionAcaricidal Activity (LC90 against T. urticae)
Target Compound Data2-epi-Ivermectin B1a LC90 = 4.0 ppm
Comparator Or BaselineIvermectin B1a LC90 = 0.038 ppm
Quantified Difference>100-fold reduction in biological activity
ConditionsIn vivo lethality assay (T. urticae)

Quantifies the severe therapeutic impact of this degradation pathway, justifying the strict regulatory requirement to monitor and limit this specific impurity in commercial formulations.

Alkaline Degradation Kinetics and Formulation pH Sensitivity

2-epi-Ivermectin B1a is the primary degradation marker for alkaline stress in Ivermectin formulations. While the parent API maintains optimal stability at pH 6.3, exposure to alkaline methanolic conditions (0.01 mol/L NaOH) triggers rapid base-catalyzed isomerization, yielding detectable levels of the 2-epi isomer within 30 minutes [REFS-1, REFS-3].

Evidence DimensionIsomerization onset under pH stress
Target Compound DataRapid formation within 30 minutes (0.01 mol/L NaOH)
Comparator Or BaselineStable baseline at optimal formulation pH 6.3
Quantified DifferenceShift from stable API to rapid epimerization upon alkaline exposure
Conditions0.01 mol/L NaOH in methanol vs. pH 6.3 buffer

Dictates the necessity of procuring this standard for forced degradation studies and pH optimization during liquid formulation development.

Pharmacopeial Compliance and API Batch Release

Used as a quantitative reference standard to measure degradation levels in Ivermectin bulk APIs, ensuring compliance with strict impurity limits during routine quality control [1].

Forced Degradation and Stability Testing

Essential for validating stability-indicating LC-MS and HPLC methods, particularly for identifying base-catalyzed epimerization during the shelf-life testing of veterinary and human formulations [2].

Formulation pH Optimization

Utilized as a target marker during the development of liquid or suspension ivermectin products to verify that the chosen excipients and buffers maintain the optimal pH (near 6.3) and prevent alkaline degradation [3].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

874.50785703 Da

Monoisotopic Mass

874.50785703 Da

Heavy Atom Count

62

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

91Y2202OUW

GHS Hazard Statements

Aggregated GHS information provided by 330 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 330 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 327 of 330 companies with hazard statement code(s):;
H300 (99.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (83.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H361 (50.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (11.31%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (11.31%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (48.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (85.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (12.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Administered topically, ivermectin cream is indicated for the treatment of inflammatory lesions associated with rosacea. An over-the-counter ivermection lotion is commercially available and indicated for the topical treatment of head lice infestations in patients ≥6 months of age. Orally administered ivermectin is indicated as a broad-spectrum anti-parasitic for the treatment of intestinal strongyloidiasis caused by _Strongyloides stercoralis_ and onchocerciasis caused by _Onchocerca volvulus_. Systemic ivermectin therapy is used internationally for the treatment of various tropical diseases, including filariasis, cutaneous larva migrans, and _Loa loa_ infection, amongst others.
FDA Label
Treatment of rosacea

Livertox Summary

Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.

Drug Classes

Anthelmintic Agents

Pharmacology

Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.

MeSH Pharmacological Classification

Antiparasitic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX22 - Ivermectin
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CF - Avermectines
P02CF01 - Ivermectin

Mechanism of Action

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of _O. volvulus_ microfilariae and may inhibit their release from the uteri of gravid female worms.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

71827-03-7
70288-86-7

Absorption Distribution and Excretion

Moderately well absorbed. Improved absorption with high fat meal.
Ivermectin is metabolized in the liver, and ivermectin and/or its metabolites are excreted almost exclusively in the feces over an estimated 12 days, with less than 1% of the administered dose excreted in the urine.
The volume of distribution is 3 to 3.5 L/kg and it does not cross the blood-brain barrier.

Metabolism Metabolites

Primarily hepatic. Ivermectin and/or its metabolites are excreted almost exclusively in the feces over an estimated 12 days, with less than 1 % of the administered dose excreted in the urine.

Wikipedia

Ivermectin

Biological Half Life

Following oral administration, the half-life of ivermectin is approximately 18 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023
1. González Canga A, Sahagún Prieto AM, Diez Liébana MJ, Fernández Martínez N, Sierra Vega M, García Vieitez JJ. The pharmacokinetics and interactions of ivermectin in humans--a mini-review. AAPS J. 2008;10(1):42-6. doi: 10.1208/s12248-007-9000-9. Epub 2008 Jan 25. PMID: 18446504; PMCID: PMC2751445.

2. Crump A. Ivermectin: enigmatic multifaceted 'wonder' drug continues to surprise and exceed expectations. J Antibiot (Tokyo). 2017 May;70(5):495-505. doi: 10.1038/ja.2017.11. Epub 2017 Feb 15. PMID: 28196978.

3. Campbell WC. History of avermectin and ivermectin, with notes on the history of other macrocyclic lactone antiparasitic agents. Curr Pharm Biotechnol. 2012 May;13(6):853-65. doi: 10.2174/138920112800399095. PMID: 22039784.

4. Panahi Y, Poursaleh Z, Goldust M. The efficacy of topical and oral ivermectin in the treatment of human scabies. Ann Parasitol. 2015;61(1):11-6. PMID: 25911032.

5. Banerjee K, Nandy M, Dalai CK, Ahmed SN. The Battle against COVID 19 Pandemic: What we Need to Know Before we "Test Fire" Ivermectin. Drug Res (Stuttg). 2020 Aug;70(8):337-340. doi: 10.1055/a-1185-8913. Epub 2020 Jun 19. PMID: 32559771; PMCID: PMC7417290.

Explore Compound Types